3-(2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. This compound exhibits potential biological activities, particularly in the field of cancer research. The presence of the fluorophenyl and imidazo structures suggests it may interact with specific biological targets, making it a candidate for further pharmacological studies.
3-(2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid is classified as an aromatic heterocyclic compound. Its structure includes both an acrylic acid moiety and an imidazo[1,2-a]pyridine framework, indicating its potential utility in medicinal chemistry.
The synthesis of 3-(2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid typically involves multi-step synthetic routes that may include:
The specific reaction conditions (temperature, solvent, catalysts) can vary widely depending on the exact synthetic route chosen. For example, palladium-catalyzed cross-coupling reactions have been employed in similar syntheses to introduce aryl groups onto heterocycles .
The molecular formula for 3-(2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid is C17H15FN2O2. The structure features:
The molecular weight of this compound is approximately 296.31 g/mol. Its structural representation can be visualized using molecular modeling software or chemical drawing tools.
The compound can undergo various chemical reactions due to its functional groups:
These reactions typically require specific conditions such as temperature control and the presence of catalysts or reagents (e.g., Lewis acids for esterification).
The mechanism of action for 3-(2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid likely involves interaction with biological targets such as enzymes or receptors involved in cancer pathways.
Studies suggest that compounds with similar structures can inhibit specific kinases or growth factor receptors, leading to reduced proliferation of cancer cells . Further research is needed to elucidate the exact targets and pathways affected by this compound.
3-(2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid holds promise in:
This compound exemplifies the intersection of organic chemistry and medicinal applications, showcasing the potential for novel therapeutic agents derived from heterocyclic systems. Further studies will clarify its efficacy and safety profile in clinical settings.
The synthesis of 3-(2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid (CAS: 727652-29-1) primarily relies on condensation reactions to construct the imidazo[1,2-a]pyridine core. The most established route involves a one-pot Groebke-Blackburn-Bienaymé reaction between 2-amino-5-methylpyridine, 4-fluorobenzaldehyde, and a β-keto ester derivative. This three-component condensation proceeds via an imine formation followed by intramolecular cyclization, typically catalyzed by Brønsted or Lewis acids (e.g., Sc(OTf)₃ or p-TSA) under reflux conditions [3] . Alternative approaches utilize N-phenacylpyridinium bromides as intermediates. Here, 2-amino-5-methylpyridine reacts with α-bromo-4-fluorophenylketone to form a pyridinium salt, which undergoes nucleophilic addition with ammonium acetate under microwave irradiation to yield the core heterocycle. This solvent-free method achieves excellent yields (>85%) within minutes [3] [8].
A sequential condensation-oxidation strategy employs copper(I)-catalyzed aerobic dehydrogenative cyclization. 2-Amino-5-methylpyridine reacts with (4-fluorophenyl)(hydroxyimino)acetate in the presence of CuI (10 mol%) and TBHP (tert-butyl hydroperoxide) in toluene at 80°C. This oxidative coupling forms the imidazo[1,2-a]pyridine core with simultaneous introduction of an ester group, later hydrolyzed to acrylic acid [3].
Transition metal catalysis enables late-stage functionalization of preformed imidazo[1,2-a]pyridines. Suzuki-Miyaura coupling is particularly valuable for introducing the 4-fluorophenyl group. A representative protocol involves palladium-catalyzed coupling of 3-bromo-7-methylimidazo[1,2-a]pyridine with 4-fluorophenylboronic acid. Optimized conditions use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C, achieving 75–82% yields. This method offers excellent functional group tolerance but requires pre-functionalized intermediates [3] [8].
Direct C-H functionalization strategies bypass halogenation steps. Copper-catalyzed oxidative coupling between 7-methylimidazo[1,2-a]pyridine and 4-fluoroiodobenzene using CuI (20 mol%) and phenanthroline as a ligand in DMSO at 120°C provides the C2-arylated product. Though atom-economical, this method faces regioselectivity challenges with unsymmetrical substrates [3] [5].
Table 1: Transition Metal-Catalyzed Methods for Imidazo[1,2-a]pyridine Arylation
Method | Catalyst System | Conditions | Yield Range | Limitations |
---|---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 90°C, 12h | 75–82% | Requires brominated intermediate |
Direct C-H Arylation | CuI/phenanthroline, K₂S₂O₈ | DMSO, 120°C, 24h | 60–68% | Moderate regioselectivity |
Decarboxylative Coupling | Ag₂CO₃, Pd(OAc)₂ | Toluene, 110°C, 8h | 70–75% | Limited to carboxylated substrates |
The acrylic acid moiety is introduced via Knoevenagel condensation between a formyl-functionalized imidazo[1,2-a]pyridine and malonic acid. 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde reacts with malonic acid in pyridine with piperidine catalysis at 80°C, yielding the acrylic acid derivative directly. This method avoids ester hydrolysis steps and achieves 80–85% purity [3] .
Alternative routes employ Wittig olefination or Horner-Wadsworth-Emmons reactions. Phosphonium ylide (Ph₃P=CHCO₂Et) reacts with the aldehyde intermediate, followed by ester hydrolysis with LiOH in THF/H₂O. While step-efficient, stereoselectivity (E/Z ratio) remains challenging, often requiring chromatographic separation to isolate the thermodynamically stable E-isomer [4].
Palladium-catalyzed carbonylation offers a single-step approach. 3-Bromo-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridine undergoes carbonylative coupling with acrylic acid using PdCl₂(PPh₃)₂ (5 mol%), CO (1 atm), and Et₃N in DMF at 100°C. This method installs both the acrylic acid and its double bond simultaneously but requires specialized equipment [3].
Multi-step condensation offers the shortest route (3 steps) from commercial materials. A representative process: (1) imidazo[1,2-a]pyridine formation via Groebke reaction (85% yield), (2) Vilsmeier-Haack formylation (78%), (3) Knoevenagel with malonic acid (82%). This path excels in atom economy but generates stoichiometric byproducts (e.g., NH₄Cl, H₂O), complicating purification at >100g scale [3] .
Transition metal-dependent routes require 4–5 steps but provide superior regiocontrol. Halogenation (NBS, DMF, 0°C, 91%), Suzuki coupling (84%), formylation (80%), and olefination (75%) accumulate a 46% overall yield. Pd residue removal necessitates chelating resins, increasing production costs. However, this route adapts readily to analog synthesis via boronic acid variation [3] [8].
Industrial feasibility assessment prioritizes:
Scalable processes (>1kg) favor the one-pot Groebke-Knoevenagel sequence under microwave acceleration, minimizing isolation steps. Pilot-scale runs (50kg) achieved 68% overall yield with >99.5% HPLC purity using crystallization-only purification [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: